molecular formula C22H33N5O4 B14455414 Boc-DL-Trp-DL-xiIle-NHNH2 CAS No. 72254-57-0

Boc-DL-Trp-DL-xiIle-NHNH2

Cat. No.: B14455414
CAS No.: 72254-57-0
M. Wt: 431.5 g/mol
InChI Key: VSVRGSHQWPGVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Trp-DL-xiIle-NHNH2 is a synthetic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a peptide sequence. The compound is composed of DL-tryptophan (DL-Trp) and DL-isoleucine (DL-xiIle) with a hydrazide (NHNH2) functional group. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Trp-DL-xiIle-NHNH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of DL-tryptophan and DL-isoleucine are protected using Boc2O.

    Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the protected amino acids efficiently.

    Hydrazide Conversion: The final step involves converting the carboxyl group to a hydrazide using hydrazine in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Trp-DL-xiIle-NHNH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Peptide: Removal of the Boc group yields the free peptide.

    Oxidized Products: Oxidation can lead to the formation of oxindole derivatives from tryptophan.

    Reduced Products: Reduction can yield amino alcohols from the peptide.

Comparison with Similar Compounds

Boc-DL-Trp-DL-xiIle-NHNH2 can be compared with other Boc-protected peptides and hydrazide-containing compounds:

These comparisons highlight the unique properties of this compound, such as its specific hydrophobic interactions and the ease of Boc deprotection under acidic conditions.

Properties

CAS No.

72254-57-0

Molecular Formula

C22H33N5O4

Molecular Weight

431.5 g/mol

IUPAC Name

tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxopentan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C22H33N5O4/c1-6-13(2)18(20(29)27-23)26-19(28)17(25-21(30)31-22(3,4)5)11-14-12-24-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,24H,6,11,23H2,1-5H3,(H,25,30)(H,26,28)(H,27,29)

InChI Key

VSVRGSHQWPGVGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

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